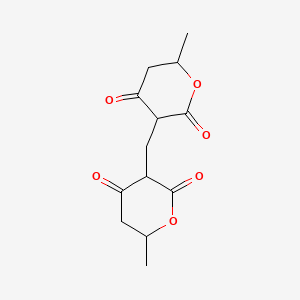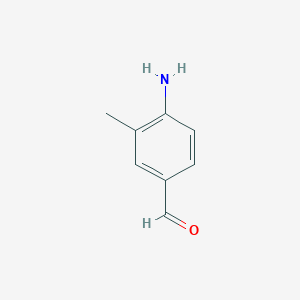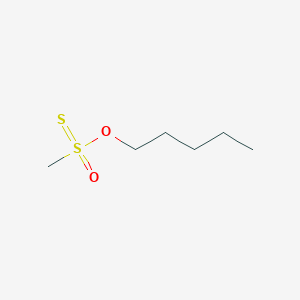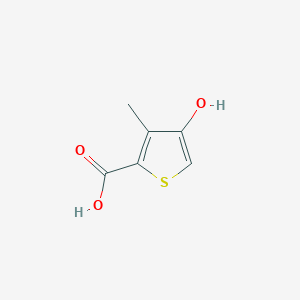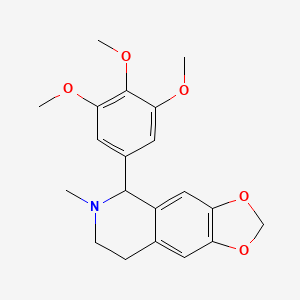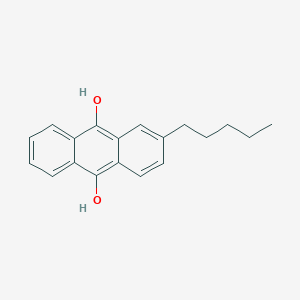
2-Pentylanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentyl-9,10-anthracenediol is an organic compound with the molecular formula C19H20O2 It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions and a pentyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-9,10-anthracenediol typically involves the functionalization of anthracene. One common method is the Friedel-Crafts alkylation of anthracene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the hydroxylation of the resulting 2-pentylanthracene using oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions to introduce hydroxyl groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of 2-Pentyl-9,10-anthracenediol may involve large-scale Friedel-Crafts alkylation followed by hydroxylation using continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentyl-9,10-anthracenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of 2-pentyl-9,10-anthraquinone.
Reduction: Formation of 2-pentyl-9,10-dihydroanthracenediol.
Substitution: Formation of 2-pentyl-9,10-dihaloanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pentyl-9,10-anthracenediol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Pentyl-9,10-anthracenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The pentyl group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with lipid bilayers and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: Lacks the pentyl group and has different reactivity and applications.
2-Pentyl-9,10-anthraquinone: An oxidized form of 2-Pentyl-9,10-anthracenediol with distinct chemical properties.
2-Pentyl-9,10-dihydroanthracenediol:
Uniqueness
2-Pentyl-9,10-anthracenediol is unique due to the presence of both hydroxyl and pentyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33190-17-9 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-pentylanthracene-9,10-diol |
InChI |
InChI=1S/C19H20O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12,20-21H,2-4,7H2,1H3 |
InChI-Schlüssel |
NWVMYWLLNWSEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



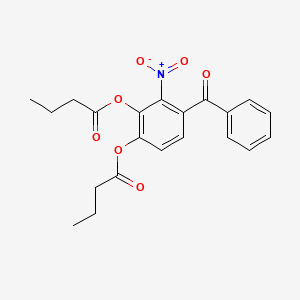
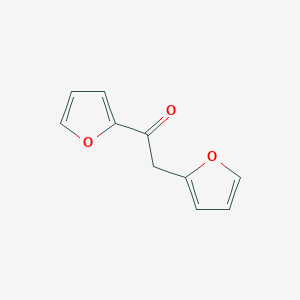
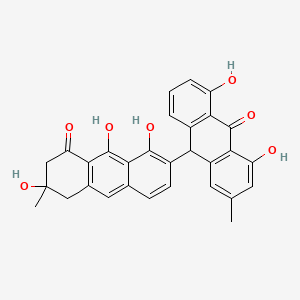
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
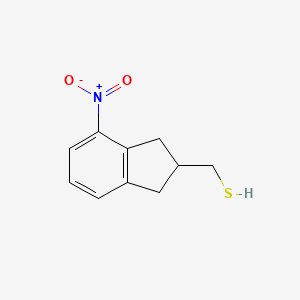
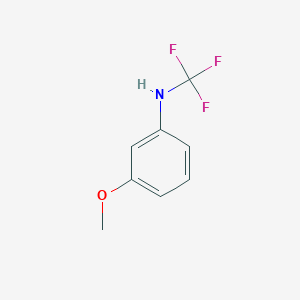
![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
